molecular formula C18H17N5O2 B12159287 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B12159287
M. Wt: 335.4 g/mol
InChI Key: QPUUCGNLQLUWDC-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a complex organic compound that features a benzofuran ring fused with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Introduction of the Tetrazole Group: The tetrazole group is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reaction: The final step involves coupling the benzofuran derivative with the tetrazole-containing phenyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran ring can undergo oxidation to form benzofuranones.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Benzofuranones.

    Reduction: Amines.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is investigated for its anti-inflammatory and analgesic properties. It may serve as a lead compound for developing new drugs targeting inflammatory pathways.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways. The benzofuran ring may interact with hydrophobic pockets of proteins, while the tetrazole group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-6-yl)acetamide: Lacks the tetrazole group, which may reduce its bioactivity.

    N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)acetamide: Lacks the benzofuran ring, potentially affecting its stability and reactivity.

Uniqueness

The combination of the benzofuran and tetrazole moieties in 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide provides a unique structural framework that enhances its bioactivity and stability. This dual functionality is not commonly found in similar compounds, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C18H17N5O2/c1-23-21-18(20-22-23)14-3-2-4-15(11-14)19-17(24)10-12-5-6-13-7-8-25-16(13)9-12/h2-6,9,11H,7-8,10H2,1H3,(H,19,24)

InChI Key

QPUUCGNLQLUWDC-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

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